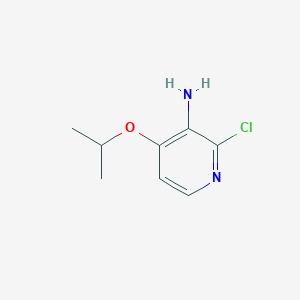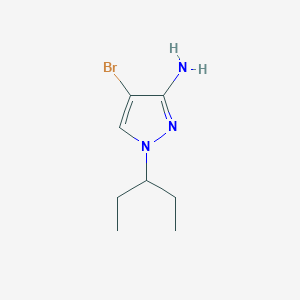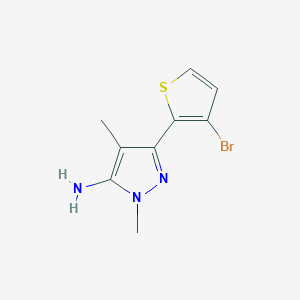
1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclohexylsulfanyl group attached to a cyclobutane ring, which also bears a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid typically involves the reaction of cyclohexylthiol with 2-methylcyclobutanone, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol, facilitating its nucleophilic attack on the carbonyl group of the cyclobutanone.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The cyclobutane ring can undergo substitution reactions, where the methyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated cyclobutane derivatives.
Scientific Research Applications
1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid has a range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Cyclohexylsulfanyl derivatives: Compounds with similar sulfanyl groups attached to different ring systems.
Cyclobutane carboxylic acids: Compounds with carboxylic acid groups attached to cyclobutane rings.
Uniqueness: 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is unique due to the combination of its cyclohexylsulfanyl and cyclobutane carboxylic acid moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H20O2S |
|---|---|
Molecular Weight |
228.35 g/mol |
IUPAC Name |
1-cyclohexylsulfanyl-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-9-7-8-12(9,11(13)14)15-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,13,14) |
InChI Key |
YXZPTSNYXNHBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C(=O)O)SC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073373.png)




![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)




